2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-18-7-10-23(11-8-18)30-16-22-13-21-14-26(35-4)27(36-5)15-25(21)32(29(22)34)17-28(33)31-24-12-19(2)6-9-20(24)3/h6-15,30H,16-17H2,1-5H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQGSKEMHFHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic derivative of quinoline, notable for its complex structure and potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoline core is known for its ability to intercalate with DNA, which may lead to inhibition of DNA replication and transcription. Additionally, the presence of dimethoxy groups and a phenylacetamide moiety enhances binding affinity to specific proteins involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of quinoline exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar compounds can inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Properties
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. For example, it has been shown to induce apoptosis in human leukemia cells (CCRF-CEM), with IC50 values indicating potent activity. The mechanism involves the activation of caspase pathways and modulation of cell cycle progression.
Case Studies
- Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, a series of quinoline derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds structurally similar to our target compound exhibited IC50 values ranging from 0.5 to 5 µM against various cancer cell lines .
- Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that certain quinoline derivatives showed promising results against resistant bacterial strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several acetamide-quinoline derivatives, enabling comparisons based on substituent effects, synthetic routes, and bioactivity. Below is a detailed analysis:
Table 1: Structural and Bioactivity Comparison
Key Observations :
Substituent Impact on Bioactivity :
- Methoxy Groups : Compound 9b (6-methoxy) exhibits anticancer activity in NCI-60 screens, suggesting that methoxy groups at specific positions enhance interaction with kinase or DNA repair targets . The target compound’s 6,7-dimethoxy groups may further optimize binding but require empirical validation.
- Chloro Groups : Compound 9c (7-chloro) shows antimicrobial effects, likely due to increased electrophilicity and membrane disruption . The absence of chloro substituents in the target compound may limit such activity.
- Dimethylphenyl vs. Diethylphenyl : The target compound’s N-(2,5-dimethylphenyl) group differs from alachlor’s N-(2,6-diethylphenyl), explaining its hypothesized pharmaceutical (vs. agricultural) application .
Synthetic Accessibility: The target compound’s synthesis likely parallels 9b and 9c (e.g., nucleophilic substitution on quinoline precursors), but the 6,7-dimethoxy and aminomethyl groups may complicate regioselectivity and reduce yields compared to 9b (51%) .
Bioactivity Profiling: Hierarchical clustering of structurally similar compounds (e.g., acetamide-quinolines) reveals shared bioactivity patterns, such as kinase inhibition or cytotoxicity, driven by conserved motifs like the quinoline-oxo scaffold . The target compound’s unique substituents may place it in a distinct cluster with novel mechanisms.
Mechanistic Insights from Structural Clustering
Data mining of bioactivity profiles (e.g., NCI-60 datasets) demonstrates that compounds with >70% structural similarity to the target compound often target overlapping proteins, such as tyrosine kinases or cytochrome P450 enzymes . For instance:
- Compound 9b inhibits tubulin polymerization, a mechanism common to methoxy-substituted quinolines.
- Alachlor targets acetyl-CoA carboxylase (ACCase), unrelated to the target compound’s hypothesized targets, underscoring the role of N-aryl substituents in determining specificity .
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is widely employed for synthesizing substituted quinolines. Using 3,4-dimethoxyaniline as the starting material, cyclization with ethyl acetoacetate under acidic conditions yields 6,7-dimethoxy-4-hydroxyquinoline-3-carboxylic acid ethyl ester. Subsequent decarboxylation and oxidation steps generate the 1,2-dihydroquinolin-2-one scaffold.
Reaction Conditions :
Pfitzinger Reaction Adaptation
An alternative route involves the Pfitzinger reaction, where 3,4-dimethoxyaniline reacts with isatin derivatives in the presence of a base. This method directly introduces the 2-oxo group during cyclization:
Optimized Parameters :
Bromination at Position 3
To introduce the aminomethyl group, bromination at position 3 of the quinoline core is critical.
Radical Bromination Using N-Bromosuccinimide (NBS)
NBS in the presence of azobisisobutyronitrile (AIBN) facilitates regioselective bromination at the 3-position:
Procedure :
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Dissolve 6,7-dimethoxy-1,2-dihydroquinolin-2-one (1.0 equiv) in acetonitrile.
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Add NBS (1.2 equiv) and AIBN (0.1 equiv).
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Heat at 60–65°C for 6–8 hours.
Key Data :
Introduction of the (4-Methylphenyl)Aminomethyl Group
The brominated intermediate undergoes nucleophilic substitution with 4-methylbenzylamine to install the aminomethyl moiety.
Amination Under Basic Conditions
Reaction Scheme :
Optimization Insights :
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Base : Potassium carbonate (2.5 equiv)
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Solvent : DMF
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Temperature : 80°C
-
Time : 12 hours
Acetamide Side Chain Installation
The final step involves coupling the quinoline derivative with 2,5-dimethylphenylacetamide.
Chloroacetylation Followed by Amidation
Step 1: Chloroacetylation
React the quinoline nitrogen with chloroacetyl chloride:
Step 2: Amidation with 2,5-Dimethylaniline
Substitute the chloride with 2,5-dimethylaniline:
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Parameter | Gould-Jacobs Route | Pfitzinger Route |
|---|---|---|
| Overall Yield | 52% | 48% |
| Reaction Steps | 4 | 5 |
| Regioselectivity | High | Moderate |
| Scalability | Industrial | Lab-scale |
Industrial-Scale Considerations
For bulk production, the Gould-Jacobs route is preferred due to:
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic steps and reaction optimizations for synthesizing this compound?
The synthesis involves multi-step organic reactions, including functional group modifications (e.g., acetylation, substitution) and purification via chromatography. For example, acetyl chloride is used under Na₂CO₃ catalysis in CH₂Cl₂, with TLC monitoring and gradient elution (MeOH/CH₂Cl₂) for purification. Reaction conditions (temperature, solvent, stoichiometry) are critical for yield optimization .
Q. Which spectroscopic methods validate the compound’s structural integrity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (ESI/APCI-MS) are standard. Key signals include aromatic protons (δ 7.16–7.69 ppm in CDCl₃), methoxy groups (δ 3.31–3.55 ppm), and molecular ion peaks (e.g., [M+H]⁺ at m/z 347). Purity is confirmed via HPLC .
Q. How is preliminary biological activity screened in vitro?
Initial screens use cell-based assays (e.g., cytotoxicity in cancer cell lines) and enzyme inhibition studies. For example, quinoline derivatives are tested against kinases or inflammation-related targets (COX-2, TNF-α). Dose-response curves and IC₅₀ values are calculated .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve potency?
Systematic substitution of functional groups (e.g., methoxy, methylphenyl) guides derivative design. For instance:
- Replacing the 4-methylphenyl group with fluorophenyl enhances target binding .
- Modifying the acetamide side chain alters solubility and bioavailability . Computational docking (e.g., using AutoDock) identifies critical interactions with biological targets .
Q. What experimental strategies resolve contradictions in biological data?
Discrepancies (e.g., variable IC₅₀ across assays) require:
- Replicating assays under standardized conditions (pH, cell line, incubation time) .
- Validating target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry .
- Cross-referencing with structural analogs (e.g., comparing anti-inflammatory vs. anticancer activity) .
Q. What methodologies address low solubility in pharmacokinetic studies?
Strategies include:
- Formulation with cyclodextrins or lipid nanoparticles to enhance aqueous solubility .
- Prodrug design (e.g., esterification of the acetamide group) to improve absorption .
- In vivo testing in rodent models with LC-MS/MS quantification of plasma concentrations .
Q. How can computational tools optimize reaction pathways for novel derivatives?
Quantum chemical calculations (e.g., DFT) predict reaction energetics, while machine learning models analyze experimental datasets to recommend optimal conditions (solvent, catalyst, temperature). ICReDD’s integrated computational-experimental workflows exemplify this approach .
Methodological Resources
- Synthetic Optimization : Use fractional factorial design (FFD) to minimize experiments while varying parameters like solvent polarity and catalyst loading .
- Data Analysis : Apply ANOVA to assess the significance of substituent effects on bioactivity .
- Target Identification : CRISPR-Cas9 knockout screens or phosphoproteomics validate downstream signaling pathways (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
